2-(6-methyl-1H-indol-3-yl)acetic acid
Overview
Description
2-(6-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is structurally characterized by an indole ring substituted with a methyl group at the 6-position and an acetic acid moiety at the 3-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2-(6-methyl-1H-indol-3-yl)acetic acid, which belongs to the indole-3-acetic acid derivatives , is interleukin-2 . Interleukin-2 plays a crucial role in the immune system, particularly in the activation and growth of T cells.
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biological responses.
Biochemical Pathways
The compound is involved in the tryptophan metabolism pathway . It also plays a role in the biosynthesis of plant hormones and other metabolic pathways . The downstream effects of these pathways are diverse and depend on the specific cellular context.
Pharmacokinetics
Information about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It’s known that indole derivatives generally have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given the wide range of biological activities of indole derivatives . These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Analysis
Biochemical Properties
They exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism of action for this compound .
Metabolic Pathways
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is a known derivative of indole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1H-indol-3-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For instance, the reaction of 6-methylindole with bromoacetic acid under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic hydrogenation, halogenation, and other functional group transformations to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2-(6-methyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structure and function.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group at the 5-position.
(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: A derivative with additional benzyl and methoxy groups.
Uniqueness
2-(6-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 6-position and the acetic acid moiety at the 3-position can result in distinct interactions with biological targets and different reactivity in chemical reactions compared to other indole derivatives .
Properties
IUPAC Name |
2-(6-methyl-1H-indol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-3-9-8(5-11(13)14)6-12-10(9)4-7/h2-4,6,12H,5H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSUWPYDQJPAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626123 | |
Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52531-20-1 | |
Record name | (6-Methyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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